L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-
Description
L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]- is a complex organic compound that belongs to the class of amino acids. It is characterized by its unique structure, which includes a lysine backbone modified with fluoren-9-ylmethoxy carbonyl and triphenylmethyl thio groups
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(3-tritylsulfanylpropanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H42N2O5S/c46-40(27-29-51-43(31-16-4-1-5-17-31,32-18-6-2-7-19-32)33-20-8-3-9-21-33)44-28-15-14-26-39(41(47)48)45-42(49)50-30-38-36-24-12-10-22-34(36)35-23-11-13-25-37(35)38/h1-13,16-25,38-39H,14-15,26-30H2,(H,44,46)(H,45,49)(H,47,48)/t39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDYYMRTBHTZGO-KDXMTYKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123303 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037589-70-0 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1037589-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]- typically involves multiple steps, starting with the protection of the amino group on lysine using fluoren-9-ylmethoxy carbonyl chloride
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product. This may include the use of large reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: It can be used to study protein interactions and modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxy carbonyl group can act as a protecting group, while the triphenylmethyl thio group may influence the compound's reactivity and binding affinity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N2-methyl-L-lysine: Similar structure but with a methyl group instead of the triphenylmethyl thio group.
L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester: Another derivative of lysine with a different ester group.
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